6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride
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Overview
Description
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride is a chemical compound with a complex structure that belongs to the class of pyrano-pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-pyran with suitable amines and methylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-6-methyl-: Similar in structure but lacks the amine group.
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol: Contains an iodine atom instead of a methyl group.
Uniqueness
6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14Cl2N2O |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-6-4-7-8(10)2-3-12-9(7)11-5-6;;/h4-5,8H,2-3,10H2,1H3;2*1H |
InChI Key |
TYNCOCBZIWFADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C1)OCCC2N.Cl.Cl |
Origin of Product |
United States |
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